molecular formula C14H16BrNO4S B2880784 Ethyl 6-bromo-7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 128811-91-6

Ethyl 6-bromo-7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2880784
CAS No.: 128811-91-6
M. Wt: 374.25
InChI Key: RXQVUJDGBBBGCF-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with the molecular formula C14H16BrNO4S. This compound belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic aromatic compounds. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-bromo-7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of appropriately substituted thiophene precursors under acidic or basic conditions. The bromination and subsequent acylation steps are crucial to introduce the bromo and propanoylamino groups, respectively.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromo-7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals

Biology: In biological research, Ethyl 6-bromo-7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: . Its ability to modulate biological targets makes it a candidate for the development of new therapeutic agents.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which Ethyl 6-bromo-7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromo and propanoylamino groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 6-bromo-7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is structurally similar to other benzothiophene derivatives, such as this compound and this compound.

Uniqueness: What sets this compound apart from its similar compounds is its specific substitution pattern and the presence of the bromo group, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 6-bromo-7-oxo-2-(propanoylamino)-5,6-dihydro-4H-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO4S/c1-3-9(17)16-13-10(14(19)20-4-2)7-5-6-8(15)11(18)12(7)21-13/h8H,3-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQVUJDGBBBGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)C(=O)C(CC2)Br)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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